![molecular formula C15H22N2O4S B5871106 N-[5-(azepan-1-ylsulfonyl)-2-methoxyphenyl]acetamide](/img/structure/B5871106.png)
N-[5-(azepan-1-ylsulfonyl)-2-methoxyphenyl]acetamide
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Overview
Description
N-[5-(azepan-1-ylsulfonyl)-2-methoxyphenyl]acetamide is a chemical compound known for its diverse applications in scientific research. It is characterized by the presence of an azepane ring, a sulfonyl group, and a methoxyphenyl moiety, which contribute to its unique chemical properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(azepan-1-ylsulfonyl)-2-methoxyphenyl]acetamide typically involves the reaction of 5-(azepan-1-ylsulfonyl)-2-methoxyaniline with acetic anhydride under controlled conditions. The reaction is carried out in the presence of a base, such as pyridine, to facilitate the acetylation process. The product is then purified using standard techniques like recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing automated systems for reaction monitoring and product isolation .
Chemical Reactions Analysis
Types of Reactions
N-[5-(azepan-1-ylsulfonyl)-2-methoxyphenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen in the presence of a catalyst.
Substitution: Nucleophiles like amines or thiols under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of sulfides.
Substitution: Formation of substituted acetamides.
Scientific Research Applications
N-[5-(azepan-1-ylsulfonyl)-2-methoxyphenyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and as an analytical reagent.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of specific enzymes. For instance, it acts as an allosteric inhibitor of fumarate hydratase in Mycobacterium tuberculosis, binding to a unique regulatory site and preventing the enzyme’s activity. This selective inhibition is crucial for its potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
N-[5-(azepan-1-ylsulfonyl)-2-methoxyphenyl]-2-chloroacetamide: Shares a similar structure but with a chloroacetamide group instead of an acetamide group.
N-[5-(azepan-1-ylsulfonyl)-2-methoxyphenyl]-2-(quinolin-4-yl)acetamide: Contains a quinolinyl group, offering different biological activities.
Uniqueness
N-[5-(azepan-1-ylsulfonyl)-2-methoxyphenyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to selectively inhibit enzymes like fumarate hydratase sets it apart from other similar compounds .
Properties
IUPAC Name |
N-[5-(azepan-1-ylsulfonyl)-2-methoxyphenyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4S/c1-12(18)16-14-11-13(7-8-15(14)21-2)22(19,20)17-9-5-3-4-6-10-17/h7-8,11H,3-6,9-10H2,1-2H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUVKUKZHIMSPJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)S(=O)(=O)N2CCCCCC2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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